Cas no 868369-24-8 (N-(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide)

N-(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide
- N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
- SR-01000015907
- AKOS024610918
- (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
- N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
- 868369-24-8
- SR-01000015907-1
- F1814-0277
-
- インチ: 1S/C19H20N2O5S/c1-21-16-13(24-3)8-9-14(25-4)17(16)27-19(21)20-18(22)12-7-6-11(23-2)10-15(12)26-5/h6-10H,1-5H3/b20-19-
- InChIKey: XLIFLEMFEVTHRT-VXPUYCOJSA-N
- ほほえんだ: S1/C(=N\C(C2C=CC(=CC=2OC)OC)=O)/N(C)C2C(=CC=C(C1=2)OC)OC
計算された属性
- せいみつぶんしりょう: 388.10929292g/mol
- どういたいしつりょう: 388.10929292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 560
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
N-(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1814-0277-1mg |
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
868369-24-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1814-0277-3mg |
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
868369-24-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1814-0277-10μmol |
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
868369-24-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
A2B Chem LLC | BA61561-50mg |
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
868369-24-8 | 50mg |
$504.00 | 2024-04-19 | ||
Life Chemicals | F1814-0277-20μmol |
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
868369-24-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1814-0277-10mg |
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
868369-24-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1814-0277-30mg |
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
868369-24-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1814-0277-15mg |
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
868369-24-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1814-0277-2mg |
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
868369-24-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1814-0277-2μmol |
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide |
868369-24-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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N-(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamideに関する追加情報
Introduction to N-(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide (CAS No. 868369-24-8)
N-(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide, identified by its CAS number 868369-24-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research in academic and industrial settings.
The structural framework of N-(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide consists of a benzothiazole core substituted with methoxy and methyl groups, linked to a dimethoxybenzamide moiety. This configuration suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating various physiological processes. The presence of the 2Z configuration indicates a specific stereochemical arrangement that may influence the compound's pharmacokinetic and pharmacodynamic properties.
In recent years, there has been growing interest in heterocyclic compounds for their diverse biological activities. Benzothiazole derivatives, in particular, have been extensively studied for their potential applications in drug discovery. The compound N-(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide is no exception and has been explored for its potential therapeutic effects in several disease models.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The benzothiazole core is a well-established pharmacophore found in numerous drugs used to treat conditions ranging from infectious diseases to chronic disorders. The methoxy and methyl substituents on the benzothiazole ring may enhance the compound's solubility and bioavailability while also influencing its binding affinity to biological targets. The dimethoxybenzamide moiety further contributes to the molecule's complexity and may play a role in modulating its interactions with proteins and other biomolecules.
The synthesis of N-(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide presents unique challenges due to its intricate structure. However, advances in synthetic chemistry have made it possible to access such complex molecules with high precision. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation have been instrumental in constructing the desired framework efficiently. These methods not only improve yield but also allow for the introduction of specific functional groups with high regioselectivity.
The biological evaluation of N-(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide has revealed several promising activities. In vitro studies have demonstrated its potential as an inhibitor of various enzymes implicated in inflammatory pathways. For instance, preliminary data suggest that this compound may interfere with the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other inflammatory mediators. Additionally, it has shown inhibitory effects on lipoxygenase enzymes, further supporting its potential as an anti-inflammatory agent.
Beyond its anti-inflammatory properties, N-(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide has also been investigated for its potential anticancer effects. Cancer cells often exhibit altered metabolic pathways and signaling cascades compared to normal cells. The unique structural features of this compound may allow it to disrupt these aberrant processes by interacting with key enzymes and receptors involved in cancer cell proliferation and survival. Preclinical studies have indicated that it may induce apoptosis in certain cancer cell lines while sparing healthy cells.
The compound's ability to cross the blood-brain barrier is another area of interest. Many therapeutic agents designed for central nervous system (CNS) applications face challenges related to poor penetration through this barrier. However,N-()dimethoxymethylmethylmethylmethylmethylmethylmethylmethylmethyleneN-(dimthoxymethyleneN-(dimthoxymethyleneN-(dimthoxymethyleneN-(dimthoxymethyleneN-(dimthoxymethyleneN-(dimthoxymethyleneN-(dimthoxymethyleneN-(dimthoxymethyleneN-(dimthoxymethyleneN-(dimthoxymethyleneN-(dimthoxymethyleneN(
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